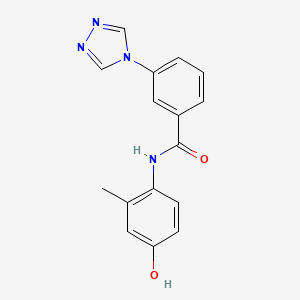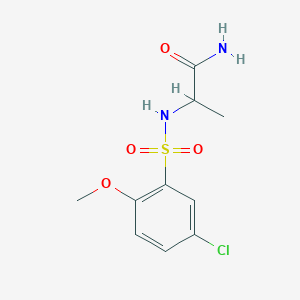![molecular formula C24H20N2O2 B5383220 3,3'-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one]](/img/structure/B5383220.png)
3,3'-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] is a bis-chalcone compound characterized by the presence of two chalcone units connected through a 1,4-phenylene linker Chalcones are a class of organic compounds with a structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. The reaction involves the condensation of terephthalaldehyde with 3-aminoacetophenone in the presence of a base such as sodium hydroxide (NaOH) in an ethanolic solution . The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonylation reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated carbonyl compounds.
Substitution: Various acylated or sulfonylated derivatives.
Scientific Research Applications
3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activities, such as inhibiting enzymes or interacting with DNA .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,4-phenylene)bis[1-(2-aminophenyl)-2-propen-1-one]
- 3,3’-(1,4-phenylene)bis[1-(4-aminophenyl)-2-propen-1-one]
- 3,3’-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)-2-propen-1-one]
Uniqueness
3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] is unique due to the position of the amino groups on the aromatic rings, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
(E)-1-(3-aminophenyl)-3-[4-[(E)-3-(3-aminophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-21-5-1-3-19(15-21)23(27)13-11-17-7-9-18(10-8-17)12-14-24(28)20-4-2-6-22(26)16-20/h1-16H,25-26H2/b13-11+,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSEIDXVUREKW-PHEQNACWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({1-[(6-{[3-(dimethylamino)propyl]amino}pyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5383141.png)
![5-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide](/img/structure/B5383157.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5383179.png)
![2-[tert-butyl(methyl)amino]ethyl 3-phenylacrylate hydrochloride](/img/structure/B5383180.png)
![7-(4-methoxybenzoyl)-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5383184.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-chlorophenyl)acrylamide](/img/structure/B5383191.png)

![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5383209.png)

![(4-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5383225.png)
![(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5383231.png)
![4-methoxy-3-{[3-(4-nitrophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B5383234.png)
![N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B5383238.png)
![2-(2-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5383243.png)
